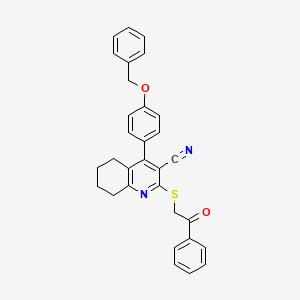

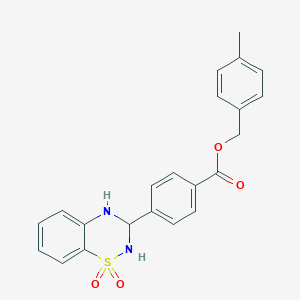

![molecular formula C17H15N3O2S B2414254 (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone CAS No. 1795194-40-9](/img/structure/B2414254.png)

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are a type of heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Azetidines, on the other hand, are a class of organic compounds with a four-membered ring containing three carbon atoms and one nitrogen atom .

Synthesis Analysis

Thiazoles can be synthesized through several methods. One common method involves the condensation of α-haloketones with thioamides . Azetidines can be synthesized through a variety of methods, including the reaction of β-amino alcohols with carbonyl compounds .Molecular Structure Analysis

The molecular structure of thiazoles includes a five-membered ring with one sulfur atom and one nitrogen atom . Azetidines have a four-membered ring with one nitrogen atom .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . Azetidines can participate in ring-opening reactions, among others .Physical And Chemical Properties Analysis

Thiazoles are typically colorless, highly soluble in water and other polar solvents . The physical and chemical properties of azetidines can vary widely depending on their substituents .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the antitumor and cytotoxic potential of this compound. For instance, a study synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one of the derivatives exhibited potent effects against prostate cancer cells .

- A series of 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives were designed as topoisomerase I inhibitors. These compounds were evaluated for their anti-proliferation activity against various cancer cell lines .

- 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were synthesized with the aim of discovering novel anti-Parkinsonian agents. These compounds were designed based on the thiazole scaffold .

- Thiazoles, including this compound, are found in various biologically active molecules such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), and antifungal drugs (e.g., Abafungin) .

- Researchers have developed eco-friendly protocols for synthesizing novel derivatives containing the benzo[d]thiazol-2-ylamino moiety. These derivatives exhibit diverse properties, including antimicrobial and antioxidant activities .

- The thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine plays a crucial role in energy metabolism and normal nervous system function .

Antitumor and Cytotoxic Activity

Topoisomerase I Inhibition

Anti-Parkinsonian Agents

Biological Activities and Drug Development

Synthesis of Novel Derivatives

Vitamin B1 (Thiamine) Analog

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, some thiazole derivatives are used in pharmaceuticals and are safe for human consumption under specific dosages .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-11-4-2-6-14-15(11)19-17(23-14)22-13-9-20(10-13)16(21)12-5-3-7-18-8-12/h2-8,13H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJJMVFXETZIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2414172.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2414177.png)

![methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2414178.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B2414181.png)

![(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2414182.png)

![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)

![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)